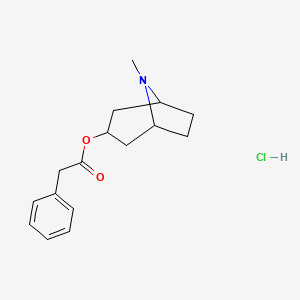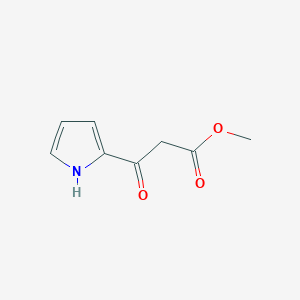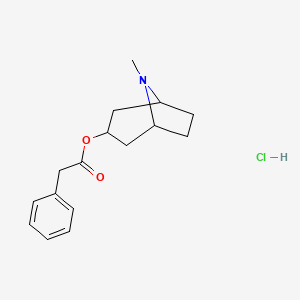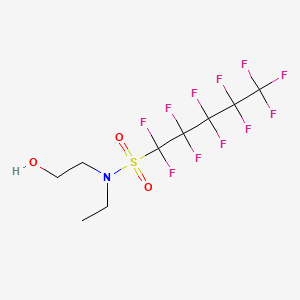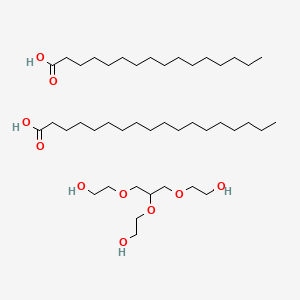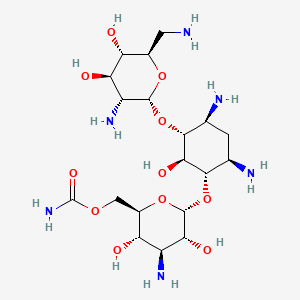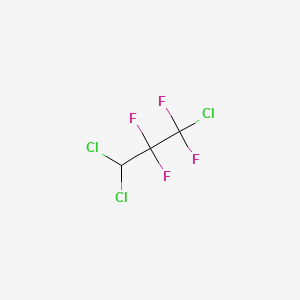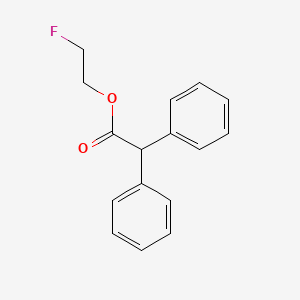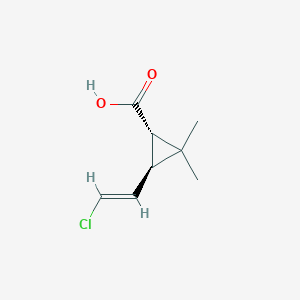
E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a chloroethenyl group, and a carboxylic acid functional group. The E,Z-trans configuration refers to the specific geometric arrangement of the substituents around the double bond in the chloroethenyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Chloroethenyl Group: The chloroethenyl group can be introduced through a halogenation reaction, where the cyclopropane intermediate is treated with a chlorinating agent.
Carboxylation: The carboxylic acid functional group can be introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can undergo oxidation reactions, where the carboxylic acid group may be converted to other functional groups such as esters or ketones.
Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The chloroethenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Esters, ketones, or aldehydes.
Reduction: Ethyl-substituted derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
科学研究应用
Chemistry: E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs. Industry: The compound’s unique structural features make it valuable in the production of specialty chemicals and materials.
作用机制
The mechanism of action of E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethenyl group may participate in binding interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
E,Z-trans-3-(2-Bromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: Similar structure but with a bromoethenyl group instead of a chloroethenyl group.
E,Z-trans-3-(2-Fluoroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: Similar structure but with a fluoroethenyl group instead of a chloroethenyl group.
Uniqueness: E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is unique due to the presence of the chloroethenyl group, which imparts specific chemical reactivity and biological activity. The E,Z-trans configuration also contributes to its distinct properties compared to other isomers.
属性
分子式 |
C8H11ClO2 |
|---|---|
分子量 |
174.62 g/mol |
IUPAC 名称 |
(1S,3R)-3-[(E)-2-chloroethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3,(H,10,11)/b4-3+/t5-,6+/m0/s1 |
InChI 键 |
OTIZHBRWDXPZIF-NBZFHMRBSA-N |
手性 SMILES |
CC1([C@H]([C@@H]1C(=O)O)/C=C/Cl)C |
规范 SMILES |
CC1(C(C1C(=O)O)C=CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


